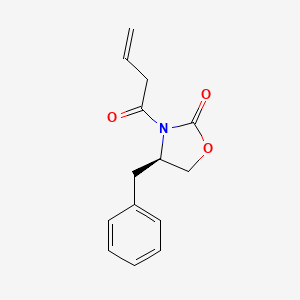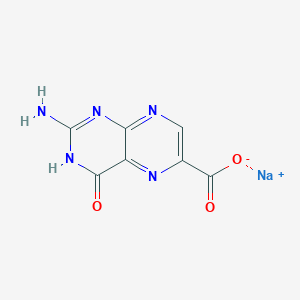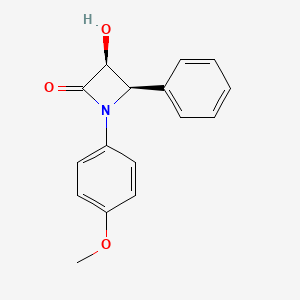![molecular formula C₁₁H₁₃ClN₂O B1144839 3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 116212-53-4](/img/structure/B1144839.png)
3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if it’s a common compound .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Aplicaciones Científicas De Investigación
Synthesis Techniques : Research has shown methods for synthesizing pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, which are structurally related to 3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one. For instance, Brimble et al. (1988) described the synthesis of 2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one, a component in the insect feeding deterrent peramine, through the oxidation of a saturated lactam (Brimble, M. T. Brimble, Hodges, & Lane, 1988).
Cyclisation Mechanisms : Alfonsi et al. (2009) explored the microwave-promoted synthesis of 3-substituted 1-methylpyrrolo[1,2-a]pyrazines through the intramolecular cyclisation of certain precursor compounds, which can be linked to the structural framework of 3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one (Alfonsi, Dell’Acqua, Facoetti, Arcadi, Abbiati, & Rossi, 2009).
Compound Formation and Mechanism Studies : Menges et al. (2013) discussed the synthesis of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives and investigated the formation mechanisms of these compounds. They provided insights into the synthesis process, which is relevant for understanding the formation of 3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one (Menges, Sari, Abdullayev, Erdem, & Balcı, 2013).
Spectroscopic Properties and Structural Analysis : Nakai et al. (2003) studied the spectroscopic properties of similar pyrazinone derivatives, which can provide a basis for understanding the properties of 3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one (Nakai, Yasui, Nakazato, Iwasaki, Maki, Niwa, Ohashi, & Hirano, 2003).
Antimicrobial Activity : Jyothi and Madhavi (2019) synthesized novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides and evaluated their antimicrobial activity. This research suggests potential biological applications for pyrazine derivatives (Jyothi & Madhavi, 2019).
DNA Binding and Cytotoxic Properties : Mech-Warda et al. (2022) studied the physicochemical and cytotoxic properties of chlorohydrazinopyrazine, a compound related to pyrazine derivatives, to understand its interaction with DNA and potential clinical applications (Mech-Warda, Giełdoń, Kawiak, Maciejewska, Olszewski, Makowski, & Chylewska, 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-13-9(4-2-6-12)8-14-7-3-5-10(14)11(13)15/h3,5,7-8H,2,4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNBITUAZGIYKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN2C=CC=C2C1=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)
![2-Chloro-1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-](/img/no-structure.png)






![[4aR-[4a|A,6a|A,7|A(1R*,2E,4R*),9a|A,11|A(S*)]]-4a,6,6a,7,8,9,9a,11-Octahydro-11-(5-hydroxy-2-methyl-1-cyclohexen-1-yl)-6a-methyl-2-phenyl-7-(1,4,5-trimethyl-2-hexenyl)-1H,5H-cyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H)-dione](/img/structure/B1144777.png)